环(-Ala-His)

描述

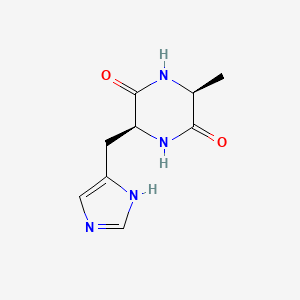

Cyclo(-Ala-His) is a cyclic dipeptide composed of alanine and histidine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a six-membered ring structure formed by the condensation of two amino acids. Cyclo(-Ala-His) has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

科学研究应用

Cyclo(-Ala-His) has a wide range of applications in scientific research:

-

Chemistry: : Cyclo(-Ala-His) serves as a model compound for studying peptide cyclization and diketopiperazine formation. It is also used in the development of new synthetic methodologies for cyclic peptides.

-

Biology: : In biological research, Cyclo(-Ala-His) is investigated for its potential antimicrobial, antiviral, and anticancer activities. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

-

Medicine: : Cyclo(-Ala-His) is explored for its therapeutic potential, particularly in the development of peptide-based drugs. Its stability and bioactivity make it a promising candidate for various medical applications.

-

Industry: : In the industrial sector, Cyclo(-Ala-His) is used in the production of functional materials, such as hydrogels and nanomaterials, due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

Cyclo(-Ala-His) can be synthesized through several methods, including:

-

Solution-phase synthesis: : This method involves the condensation of alanine and histidine in solution, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

-

Solid-phase peptide synthesis (SPPS): : This technique involves the stepwise assembly of the peptide on a solid support, followed by cyclization to form the diketopiperazine ring. SPPS allows for precise control over the sequence and purity of the peptide.

Industrial Production Methods

Industrial production of Cyclo(-Ala-His) may involve large-scale solution-phase synthesis or automated SPPS systems. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Cyclo(-Ala-His) can undergo various chemical reactions, including:

-

Oxidation: : The histidine residue in Cyclo(-Ala-His) can be oxidized to form products such as 2-oxo-histidine. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

-

Reduction: : Reduction reactions can target the imidazole ring of histidine, potentially altering its electronic properties. Reducing agents like sodium borohydride (NaBH₄) are typically used.

-

Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring of histidine, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), peracids

Reduction: Sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 2-oxo-histidine derivatives

Reduction: Reduced histidine derivatives

Substitution: Functionalized histidine derivatives

作用机制

The mechanism of action of Cyclo(-Ala-His) involves its interaction with specific molecular targets and pathways. The histidine residue in the compound can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of microbial cell walls, or induction of apoptosis in cancer cells.

相似化合物的比较

Cyclo(-Ala-His) can be compared with other cyclic dipeptides, such as:

-

Cyclo(-Gly-Gly): : Composed of glycine residues, this compound is simpler and less sterically hindered than Cyclo(-Ala-His), making it less reactive in certain chemical reactions.

-

Cyclo(-Pro-Pro): : This diketopiperazine contains proline residues, which introduce rigidity into the ring structure. Cyclo(-Pro-Pro) is often used in studies of protein folding and stability.

-

Cyclo(-Phe-Phe): : Composed of phenylalanine residues, this compound is more hydrophobic than Cyclo(-Ala-His) and is used in the study of hydrophobic interactions in peptides.

Cyclo(-Ala-His) is unique due to the presence of the histidine residue, which imparts distinct chemical reactivity and biological activity. Its ability to form metal complexes and participate in various biochemical pathways sets it apart from other cyclic dipeptides.

生物活性

Cyclo(-Ala-His), a cyclic dipeptide composed of alanine and histidine, has garnered attention in recent years for its diverse biological activities. This compound is part of a broader class of diketopiperazines, which have been studied for their potential therapeutic applications, particularly in oncology and cardiovascular health. This article explores the biological activity of Cyclo(-Ala-His), supported by research findings, case studies, and data tables.

Synthesis and Structural Characteristics

Cyclo(-Ala-His) can be synthesized through the cyclization of linear alanine and histidine. The structural elucidation typically involves techniques such as NMR spectroscopy and HPLC to confirm purity and structural integrity. For instance, a study reported a synthesis yield of 91% for cyclo(His-Ala) with a retention time of 5.74 minutes in HPLC analysis, indicating high purity levels .

Table 1: Synthesis Data for Cyclo(-Ala-His)

| Compound | Yield (%) | HPLC Retention Time (min) |

|---|---|---|

| Cyclo(Ala-His) | 91 | 5.74 |

| Cyclo(His-Gly) | 84 | 5.58 |

Anticancer Properties

Research indicates that Cyclo(-Ala-His) exhibits significant anticancer properties. At concentrations of 100 µM, it has been shown to inhibit the growth of various cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Effects

While the antibacterial activity of Cyclo(-Ala-His) is limited, it has demonstrated antifungal activity against Candida albicans. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Cardiovascular Effects

In isolated rat heart studies, Cyclo(-Ala-His) caused a decrease in heart rate and coronary flow rate, indicating potential cardiodepressive effects. Specifically, it resulted in a heart rate reduction of approximately 38 bpm at a concentration of 100 µM . Such findings warrant further investigation into its safety profile concerning cardiovascular health.

Antithrombotic Activity

Cyclo(-Ala-His) also exhibits antithrombotic properties by inhibiting thrombin activity. Studies report a reduction in fibrin formation rates by up to 63% at certain concentrations, highlighting its potential as a therapeutic agent for thrombotic disorders .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration (µM) |

|---|---|---|

| Anticancer | Inhibition of HT-29, MCF-7, HeLa growth | 100 |

| Antifungal | Inhibition of Candida albicans growth | 100 |

| Cardiovascular | Decreased heart rate and coronary flow | 100 |

| Antithrombotic | Reduced fibrin formation rate | Varies |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the efficacy of Cyclo(-Ala-His) was tested against several cancer cell lines. Results indicated that the compound not only inhibited cell growth but also induced apoptosis in MCF-7 cells through caspase activation pathways. This study underscores the potential for Cyclo(-Ala-His) as an adjunct therapy in cancer treatment protocols.

Case Study 2: Cardiovascular Impact

Another study evaluated the cardiovascular effects of Cyclo(-Ala-His) on isolated rat hearts. The compound was administered at varying concentrations, revealing dose-dependent effects on heart rate and coronary flow. These findings suggest that while Cyclo(-Ala-His) may have therapeutic benefits, careful consideration is needed regarding its cardiovascular implications.

属性

IUPAC Name |

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWFDFUTSPWSFY-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the structure of cyclo(-Ala-His) and how it was studied?

A1: Cyclo(-Ala-His) is a cyclic dipeptide composed of Alanine and Histidine residues. [, ] Researchers used conformational analysis and Density Functional Theory (DFT) calculations to determine its most stable conformation. [] These calculations revealed that cyclo(-Ala-His) adopts a "boat" conformation as its most stable form rather than a planar one. [] Additionally, FTIR and Raman spectroscopy were employed to analyze the vibrational characteristics of the molecule. [] The experimental spectral data aligned well with the spectra simulated using DFT calculations, confirming the accuracy of the predicted structure. []

Q2: What are the potential applications of cyclo(-Ala-His) in drug discovery?

A2: While further research is needed, cyclo(-Ala-His) has shown promising results as a potential anticancer agent. [] In silico molecular docking studies investigated its interaction with DNA. [] Additionally, the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were analyzed, suggesting that cyclo(-Ala-His) possesses favorable characteristics for further development as a drug candidate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。